1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride (CAS 2034455-55-3) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol. As a member of the privileged benzimidazole pharmacophore class, this compound features a characteristic N1-ethyl substitution on the benzimidazole core and a C2-propan-1-ol side chain, presented as the hydrochloride salt for enhanced solubility and handling.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73
CAS No. 2034455-55-3
Cat. No. B2475865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
CAS2034455-55-3
Molecular FormulaC12H17ClN2O
Molecular Weight240.73
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1CC)O.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2;/h5-8,11,15H,3-4H2,1-2H3;1H
InChIKeyGVDYRAQNPYSMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride: Benzimidazole Scaffold & Procurement Baseline


1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride (CAS 2034455-55-3) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol . As a member of the privileged benzimidazole pharmacophore class, this compound features a characteristic N1-ethyl substitution on the benzimidazole core and a C2-propan-1-ol side chain, presented as the hydrochloride salt for enhanced solubility and handling . It is primarily supplied as a research chemical for medicinal chemistry and drug discovery applications, with commercially available purity levels typically ≥97% (HPLC) .

Why Generic Substitution Falls Short for 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride


Benzimidazole derivatives cannot be treated as interchangeable commodities in a scientific procurement context [1]. The identity and position of substituents on the benzimidazole core—particularly at the N1 and C2 positions—directly control critical molecular properties including lipophilicity (LogP), hydrogen-bonding capacity, and target-binding conformation [2]. Small structural variations, such as shifting from a C2-propan-1-ol to a C2-ethanol chain (CAS 347839-25-2) or replacing the hydroxyl group with an amine (generating a piperidine derivative, CAS 1185310-01-3), can produce significant shifts in solubility, metabolic stability, and pharmacological activity, making experimental outcomes highly sensitive to the exact compound selected .

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride (CAS 2034455-55-3)


Regioisomeric Differentiation: C2-(1-hydroxypropyl) vs. C2-(3-hydroxypropyl) Side Chain

The target compound bears its hydroxyl group at the C1 position of the propyl side chain (1-hydroxypropyl), forming a chiral secondary alcohol directly attached to the benzimidazole C2 position. In contrast, the closely related regioisomer 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 305347-67-5) carries the hydroxyl group at the C3 position (primary alcohol) . This regioisomeric shift alters the molecule's hydrogen-bond donor/acceptor geometry at the critical C2 pharmacophore region: the secondary alcohol in CAS 2034455-55-3 introduces a chiral center absent in the primary alcohol analog, providing an additional dimension of stereochemical diversity for SAR exploration . CymitQuimica notes that the hydroxyl group position in the propanol chain directly influences hydrogen-bonding participation and solubility in polar solvents .

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Hydrochloride Salt Form: Solubility and Handling Advantage for In Vitro Assays

The target compound is supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O, MW 240.73), whereas the free base form of the structurally analogous compound, 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol (MW 204.27), is predominantly available as the neutral species . Salt formation with HCl enhances aqueous solubility through ionization of the benzimidazole nitrogen, which is critical for achieving consistent dosing in aqueous biological assay buffers . Leyan reports a calculated LogP of 2.92 for the hydrochloride form, suggesting moderate lipophilicity balanced by improved aqueous compatibility relative to neutral benzimidazole analogs . The GPR35 antagonism assay recorded in the ECBD database employed this specific compound and noted that it was tested as the hydrochloride salt, confirming its direct applicability in GPCR screening formats [1].

Drug Discovery In Vitro Pharmacology Compound Management

Purity Specification and ISO-Certified Quality Control for Reproducible Research

Supplier specifications for CAS 2034455-55-3 include purity levels of 97% (Leyan, Chemenu) and NLT 98% (MolCore) . In contrast, structurally related benzimidazole building blocks such as 3-(1-isopropyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 305347-71-1) are frequently supplied at 95% purity, representing a lower quality threshold [1]. MolCore explicitly states ISO certification compliance for this product, providing a documented quality management framework that supports GLP-compliant research environments . The MDL number MFCD28370219 uniquely identifies this compound in the Available Chemicals Directory, facilitating precise procurement across multiple vendor platforms .

Compound Procurement Quality Control Reproducibility

Lipophilic Efficiency (LipE) and Drug-Likeness Profile vs. Piperidine-Containing Benzimidazole Analogs

The target compound's calculated physicochemical profile (ClogP = 3.30, TPSA = 52.05 Ų, MW = 240.73, HBD = 2, HBA = 3) places it within favorable Lipinski Rule of Five (Ro5) and Rule of Three (Ro3) parameter space, as confirmed by the ECBD database [1]. In comparison, the piperidine-containing analog 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride (CAS 1185310-01-3, MW 280.80, C₁₄H₂₁ClN₄) carries a higher molecular weight (+40.07 g/mol), additional nitrogen atoms, and a bulkier piperidine ring, which may reduce ligand efficiency metrics relative to the simpler propanol-substituted scaffold . The lower MW and TPSA of CAS 2034455-55-3 suggest potentially superior passive membrane permeability compared to piperidine-bearing analogs, a critical parameter for cell-based assay performance [2].

Physicochemical Profiling ADME Prediction Drug-Likeness

GPR35 GPCR Target Selectivity: Negative Data as a Selectivity Filter

In a primary antagonist assay against G-protein coupled receptor 35 (GPR35) documented in the European Chemical Biology Database, the target compound was tested and recorded as inactive [1]. While a negative result, this finding provides a useful selectivity filter: the structurally related benzimidazole derivative 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine (CHEMBL365286) has an entirely different target profile, showing inhibition of glycogen synthase kinase-3 beta (GSK-3β) with a Ki of 700 nM [2]. This contrast illustrates how even modest changes in the benzimidazole C2 substituent—propanol vs. oxadiazol-amine—redirect target engagement. For researchers specifically seeking benzimidazole scaffolds that avoid GPR35-mediated off-target effects, the confirmed inactivity at this receptor represents actionable selectivity information [3].

GPCR Pharmacology Selectivity Screening Off-Target Profiling

High-Value Application Scenarios for 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride Procurement


Structure-Activity Relationship (SAR) Studies Exploring C2 Side Chain Geometry in Benzimidazole Lead Series

The chiral secondary alcohol at the C2 position of CAS 2034455-55-3 provides a structurally differentiated probe for SAR campaigns investigating how hydroxyl group position and stereochemistry influence target binding. When compared against the regioisomeric primary alcohol analog (CAS 305347-67-5), researchers can systematically assess the impact of H-bond donor geometry on potency and selectivity without altering the benzimidazole core scaffold [1]. The hydrochloride salt form ensures consistent solubility across the tested concentration range, reducing formulation-related variability in dose-response experiments .

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Rule-of-Three Compliance

With MW 240.73, ClogP 3.30, and only 3 rotatable bonds, CAS 2034455-55-3 satisfies all Rule of Three (Ro3) criteria for fragment library inclusion, as validated by the ECBD database [1]. Its lower molecular weight and reduced complexity compared to piperidine-containing benzimidazole analogs (e.g., CAS 1185310-01-3, MW 280.80) make it a preferred fragment starting point where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics are used to prioritize hits for further optimization .

Selectivity Profiling and Off-Target Counter-Screening in GPCR-Focused Programs

The confirmed inactivity of CAS 2034455-55-3 at GPR35 (ECBD primary assay EOS300038) provides a documented selectivity data point for research programs concerned with GPCR off-target effects [1]. This compound can serve as a negative control or selectivity reference in GPR35 counter-screening panels, where benzimidazole-containing compounds are being evaluated for target-specific activity . This is particularly relevant given that GPR35 is increasingly recognized as a source of confounding phenotypic readouts in cell-based assays [2].

Analytical Method Development and Reference Standard for Benzimidazole Hydrochloride Salt Characterization

With ISO-certified quality control (MolCore, NLT 98% purity) and a unique MDL identifier (MFCD28370219), CAS 2034455-55-3 is suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for benzimidazole hydrochloride salts [1]. The 2-year storage stability specification at 20°C (MolCore) supports its use in long-term QC workflows, and the well-defined hazard classification (GHS07, H302-H315-H319-H335) provides clear handling guidelines for laboratory safety documentation .

Quote Request

Request a Quote for 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.